molecular formula C10H10BrNO2 B1281248 N-[4-(2-Bromoacetyl)Phenyl]Acetamide CAS No. 21675-02-5

N-[4-(2-Bromoacetyl)Phenyl]Acetamide

Cat. No. B1281248
CAS RN: 21675-02-5
M. Wt: 256.1 g/mol
InChI Key: BDOHURFEYYDIQE-UHFFFAOYSA-N
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Description

The compound N-[4-(2-Bromoacetyl)Phenyl]Acetamide is a derivative of acetamide with a bromoacetyl group attached to the phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help us infer the characteristics of N-[4-(2-Bromoacetyl)Phenyl]Acetamide by analogy.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multi-step reactions, starting from various phenyl or naphthalene compounds. For instance, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide involved a reduction and subsequent nucleophilic reaction followed by acetylation . Similarly, the synthesis of other derivatives, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involved alkylation and nitration steps . These methods suggest that the synthesis of N-[4-(2-Bromoacetyl)Phenyl]Acetamide could also involve a nucleophilic acyl substitution, using a bromoacetyl precursor and a phenylamine derivative.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations . For example, the crystal structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide was determined to have specific dihedral angles between the benzene rings and the acetamide unit . These techniques could be applied to determine the molecular structure of N-[4-(2-Bromoacetyl)Phenyl]Acetamide, which is likely to exhibit similar dihedral angles and intramolecular interactions.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including addition, substitution, and hydrogen bonding . The presence of a bromoacetyl group in N-[4-(2-Bromoacetyl)Phenyl]Acetamide suggests that it could undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. Additionally, the acetamide group could be involved in hydrogen bonding, influencing the compound's reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and functional groups . For instance, the presence of polar groups like nitro, bromo, or acetamido can affect the compound's solubility in different solvents . The electronic properties, such as HOMO-LUMO energy gaps, can be assessed using DFT calculations to predict the compound's chemical reactivity . These properties are crucial for understanding the behavior of N-[4-(2-Bromoacetyl)Phenyl]Acetamide in various environments and its potential applications.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agents : Compounds incorporating a sulfamoyl moiety, derived from similar structures to N-[4-(2-Bromoacetyl)Phenyl]Acetamide, have been synthesized and evaluated as antimicrobial agents. This includes derivatives like thiazoles, pyrazoles, and chromenes, which showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Structural Elucidation and Biological Assessment

  • Microwave-Assisted Synthesis : A study conducted microwave-assisted synthesis and structural elucidation of derivatives including N-[4-(2-Bromoacetyl)Phenyl]Acetamide. These compounds were evaluated for antimicrobial activity, showing significant inhibitory effects against certain bacterial and fungal species (Ghazzali et al., 2012).

Enzyme Inhibition and Biological Screening

  • Enzyme Inhibition : N-substituted derivatives of similar structures have been synthesized and tested for their activity against enzymes like acetylcholinesterase. These studies indicate the potential of such compounds in developing treatments for conditions like Alzheimer's disease (Siddiqui et al., 2013).

Chemical Synthesis and Characterization

  • Chemical Synthesis : Research has been conducted on the synthesis and characterization of compounds structurally related to N-[4-(2-Bromoacetyl)Phenyl]Acetamide. This includes studies on their molecular structure, yield, and spectral analysis (Zhong-cheng & Wan-yin, 2002).

Halogenation Reactions

  • Halogenation Studies : Investigations into the halogenation reactions of similar acetamide derivatives have been conducted, providing insights into their chemical behavior and potential applications in organic synthesis (Jordan & Markwell, 1978).

properties

IUPAC Name

N-[4-(2-bromoacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOHURFEYYDIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494378
Record name N-[4-(Bromoacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Bromoacetyl)Phenyl]Acetamide

CAS RN

21675-02-5
Record name N-[4-(Bromoacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of bromine (0.31 mL, 5.9 mmol) in carbon tetrachloride (10 mL) was added to a suspension of N-(4-acetylphenyl)acetamide (1 g, 5.6 mmol) (Lancaster Synthesis) in carbon tetrachloride (20 mL). The reaction mixture was stirred for several hours but TLC indicated only starting material. Acetic acid (10 mL) was added, and the reaction mixture was stirred overnight. Filtration gave N-[4-(bromoacetyl)phenyl]acetamide (1.4 g) as a solid. HPLC indicated that the purity was approximately 80%. This material was used directly in subsequent steps without purification.
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-acetamidoacetophenone (Lancaster, 5.32 g, 0.03 mol) in 1,4-dioxane/diethyl ether (100 mL, 1:2, v/v) was added bromine (1.53 mL, 0.03 mol) via a syringe. The reaction mixture was stirred at room temperature for 4 hours until the color of the mixture was changed from brown to white. The solid was collected by filtration, washed with diethyl ether, and dried under high vacuum to give the title compound as a white solid (4.8 g).
Quantity
5.32 g
Type
reactant
Reaction Step One
Name
1,4-dioxane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 4′-acetamido-acetophenone 2 (21.84 g, 123 mmol) in acetic acid (184 mL), bromine (6.5 mL, 127 mmol) was added. The mixture was heated (inner temp: 52° C., oil bath temp: 60˜65° C.) with vigorous stirring until the suspension make a clear solution. The heating bath was rapidly removed, and the mixture was stirred at room temperature for 15 min and then stirred in an ice-water bath for 2 h(inner temp. 50° C.˜20° C.). The precipitation was filtrated, washed with 30% EtOH in water, and dried under reduced pressure to give 3 as a pale brown solid (24.0 g, 75% yield): MS(ES) m/e 257 [M+H].
Quantity
21.84 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
184 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods IV

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of N-(4-acetylphenyl)acetamide (1 g, 5.65 mmol, 1.00 equiv) in acetic acid (10 mL). This was followed by the addition of a solution of bromine (910 mg, 5.69 mmol, 1.01 equiv) in acetic acid (2 mL) dropwise with stirring at 50° C. The resulting solution was stirred for 1.5 h at 50° C. The reaction was then quenched by the addition of 100 mL of water/ice. The solids were collected by filtration and dried under vacuum. This resulted in 0.5 g (33%) of N-(4-(2-bromoacetyl)phenyl)acetamide as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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